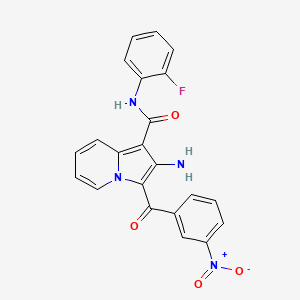![molecular formula C18H15ClN2O4S B2652849 N'-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380033-66-7](/img/structure/B2652849.png)
N'-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, a furan-thiophene moiety, and an ethanediamide backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-methoxyphenyl intermediate, followed by the introduction of the furan-thiophene moiety. The final step involves the formation of the ethanediamide linkage under controlled conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, to modify the compound’s reactivity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution of the chloro group may result in amino or hydroxyl derivatives.
Scientific Research Applications
N’-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The chloro-methoxyphenyl group may bind to enzyme active sites, inhibiting their activity. The furan-thiophene moiety can interact with cellular membranes, affecting their permeability and function. The ethanediamide backbone may facilitate the compound’s binding to DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloro-4-methoxyphenyl)-2-furonitrile: This compound shares the chloro-methoxyphenyl and furan moieties but lacks the thiophene and ethanediamide groups.
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide: Similar to the target compound but with a different heterocyclic ring.
Uniqueness
N’-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide is unique due to its combination of chloro-methoxyphenyl, furan-thiophene, and ethanediamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-24-16-3-2-13(19)7-15(16)21-18(23)17(22)20-8-14-6-12(10-26-14)11-4-5-25-9-11/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBMGDDTWYFGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)




![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)


![7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2652783.png)




